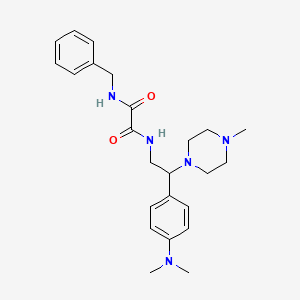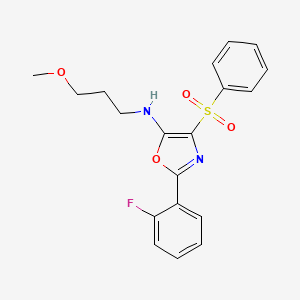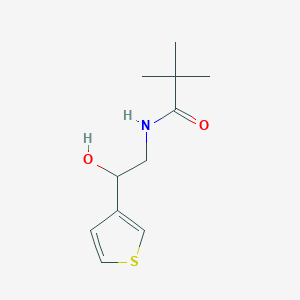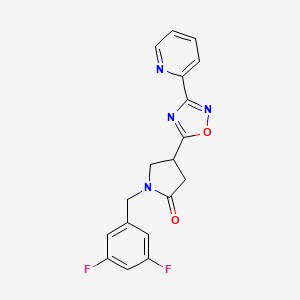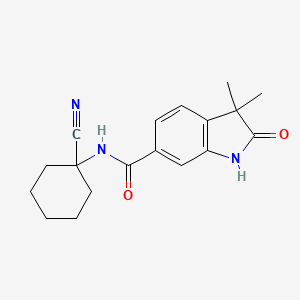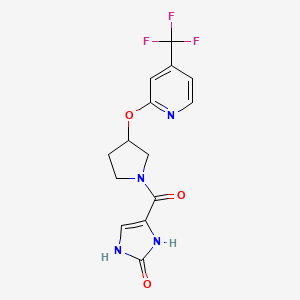
4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound that garners interest in various scientific fields. The compound's intricate structure, featuring a trifluoromethyl group and an imidazol-2(3H)-one core, positions it uniquely among heterocyclic compounds, which makes it a subject of ongoing research and applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. Key steps often include:
Formation of the pyrrolidine ring through cyclization reactions.
Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
Coupling the pyridine derivative with the pyrrolidine ring using cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.
Final cyclization to form the imidazol-2(3H)-one ring.
Industrial Production Methods:
In an industrial setting, the production process may involve streamlined, high-throughput synthesis pathways. Advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the compound. Optimized reaction conditions, including temperature, pressure, and solvent systems, are critical to ensuring high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may form sulfoxides or sulfones when sulfur-containing analogs are used.
Reduction: Reduction reactions might involve the conversion of nitro groups (if present) to amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines and alcohols.
Major Products:
Depending on the specific reactions, products can include halogenated derivatives, amines, alcohols, and more complex heterocyclic systems.
Scientific Research Applications
Chemistry:
The compound is used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure lends itself to studies in synthetic methodology and reaction mechanisms.
Biology:
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Medicine:
Medically, the compound could be investigated for its pharmacological properties, including potential roles as an anti-inflammatory, antimicrobial, or anticancer agent. Its trifluoromethyl group is often key in modulating biological activity.
Industry:
Industrially, the compound's derivatives may be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound's mechanism of action involves its interaction with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group can enhance the compound's lipophilicity, improving membrane permeability and influencing its pharmacokinetic properties. The compound may target specific enzymes, altering their activity through covalent or non-covalent binding.
Molecular Targets and Pathways:
Potential targets include kinases, proteases, and other critical enzymes involved in signal transduction pathways. The compound's effects can cascade through various cellular pathways, affecting processes such as cell division, apoptosis, and metabolism.
Comparison with Similar Compounds
4-(trifluoromethyl)pyridine
Imidazole derivatives like 4-(1H-imidazol-2-yl)pyrrolidine
Fluoro-containing heterocycles
Uniqueness:
What sets this compound apart is its combined structural elements, which endow it with unique physicochemical properties and biological activities. Its design reflects a deliberate approach to enhancing specific properties, such as metabolic stability and target specificity, making it a valuable molecule in research and development.
Properties
IUPAC Name |
4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)8-1-3-18-11(5-8)24-9-2-4-21(7-9)12(22)10-6-19-13(23)20-10/h1,3,5-6,9H,2,4,7H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPPYNADOSDEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
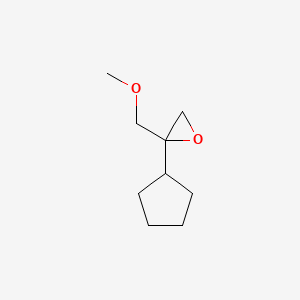
![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)
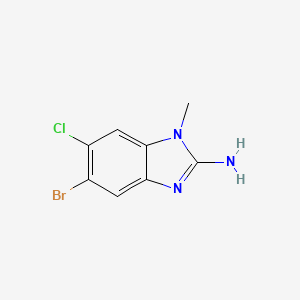
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
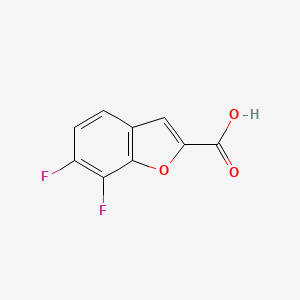
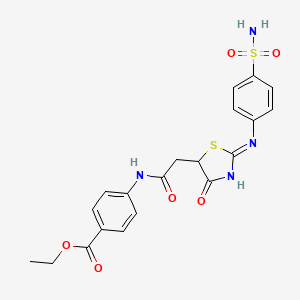
![3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2708775.png)
![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)
